molecular formula C16H23FN2O3S B5869038 N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5869038
M. Wt: 342.4 g/mol
InChI Key: HSWAEUQTOUGXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown potential in scientific research applications. This compound was first synthesized in 2011 and has since then been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A acts as a selective antagonist of the GluN2B subunit of the NMDA receptor. It binds to a specific site on the receptor and inhibits its activity, leading to a decrease in calcium influx and downstream signaling pathways. This modulation of the NMDA receptor activity has been linked to the anxiolytic and antidepressant-like effects of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A.
Biochemical and physiological effects:
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory processes, and anxiety and depression-related behaviors. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor, which allows for more precise modulation of NMDA receptor activity. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A, which may affect its efficacy in different experimental paradigms.

Future Directions

Future research on N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A could focus on the following directions:
1. Investigation of the pharmacokinetics and pharmacodynamics of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A to better understand its efficacy in different experimental paradigms.
2. Exploration of the potential therapeutic applications of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in animal models of stroke and traumatic brain injury.
4. Development of more potent and selective analogs of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A for use in scientific research and potential therapeutic applications.
In conclusion, N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is a novel small molecule that has shown potential in scientific research applications, particularly in the field of neuroscience. Its selectivity for the GluN2B subunit of the NMDA receptor allows for more precise modulation of NMDA receptor activity, which has been linked to its anxiolytic and antidepressant-like effects. Future research on N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A could focus on investigating its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic applications, investigating its neuroprotective effects, and developing more potent and selective analogs for use in scientific research and potential therapeutic applications.

Synthesis Methods

N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is synthesized through a multistep process that involves the reaction of 4-fluorobenzoyl chloride with cycloheptylamine in the presence of triethylamine. The resulting product is then reacted with methylsulfonyl chloride to yield N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A. The purity of N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has also been shown to have anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

N-cycloheptyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-23(21,22)19(15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWAEUQTOUGXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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